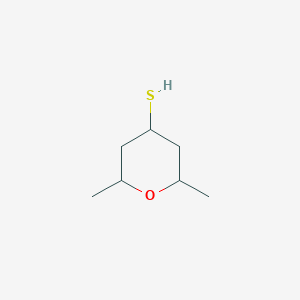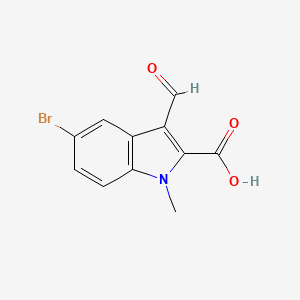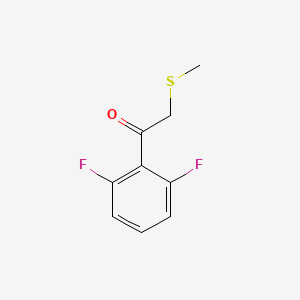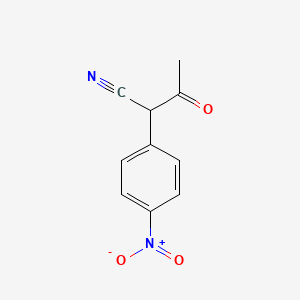
2,6-Dimethyloxane-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyloxane-4-thiol is an organic compound with the molecular formula C₇H₁₄OS. It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to a carbon atom in the oxane ring. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloxane-4-thiol typically involves the nucleophilic substitution reaction of an appropriate oxane derivative with a thiol reagent. One common method is the reaction of 2,6-dimethyloxane with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Corresponding sulfides (R-S-R).
Substitution: Various substituted oxane derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
2,6-Dimethyloxane-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyloxane-4-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions. In biological systems, the thiol group can interact with proteins and enzymes, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyloxane-4-ol: An alcohol derivative with similar structural features but different reactivity due to the hydroxyl group.
2,6-Dimethyloxane-4-one: A ketone derivative with distinct chemical properties and reactivity.
2,6-Dimethyloxane-4-amine: An amine derivative with unique reactivity due to the amino group.
Uniqueness
2,6-Dimethyloxane-4-thiol is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its alcohol, ketone, and amine counterparts. The presence of sulfur in the thiol group allows for specific interactions and reactions that are not possible with other functional groups.
Propiedades
Fórmula molecular |
C7H14OS |
|---|---|
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
2,6-dimethyloxane-4-thiol |
InChI |
InChI=1S/C7H14OS/c1-5-3-7(9)4-6(2)8-5/h5-7,9H,3-4H2,1-2H3 |
Clave InChI |
FQXLSQQZCJKEQV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(O1)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)


![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)

![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)

![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)


![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)

